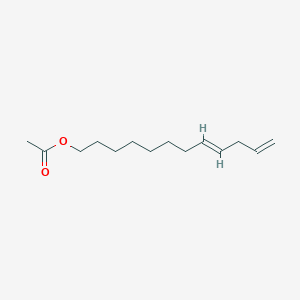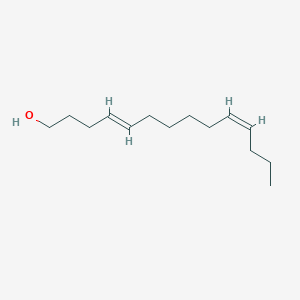
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene and chloroaniline derivatives.
Cyclization: The key step involves the cyclization of these derivatives to form the benzodiazepine core. This is usually achieved through a condensation reaction.
Amination: Introduction of the amino group at the 3-position is carried out using suitable amination reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the phenyl ring.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine is used as a precursor for synthesizing other benzodiazepine derivatives. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound is studied for its interactions with various biomolecules. It is used in research to understand the binding affinities and activities of benzodiazepine receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for treating anxiety, insomnia, and other neurological disorders.
Industry
Industrially, the compound is used in the development of new pharmaceuticals. It is also employed in the production of chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and signal modulation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with receptor subtypes, potentially leading to different therapeutic profiles and side effects.
Properties
CAS No. |
155452-87-2 |
|---|---|
Molecular Formula |
C₂₃H₁₈ClN₃O₃ |
Molecular Weight |
419.86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)








